1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Overview
Description
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is an organic compound characterized by the presence of bromine, trifluoroethoxy, and phenyl groups attached to an ethylamine backbone
Preparation Methods
The synthesis of 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)benzene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The ethylamine group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can be compared with similar compounds such as:
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the ethylamine group, making it less versatile in certain reactions.
Properties
IUPAC Name |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZEQLNFOYULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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